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Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725 Get Quote

CAS Number: 13019-32-4

This technical guide provides an in-depth overview of the chemical and physical properties,

synthesis, spectroscopic data, safety and handling, and biological applications of 7-
Bromoquinolin-8-ol. This document is intended for researchers, scientists, and professionals

in the field of drug development and chemical research.

Chemical and Physical Properties
7-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. It presents as a white

solid or powder and is characterized by the following properties.[1][2]
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Property Value Reference

CAS Number 13019-32-4 [1]

Molecular Formula C₉H₆BrNO [1]

Molecular Weight 224.05 g/mol [1]

Appearance White solid/powder [1][2]

Melting Point 138-143 °C [1][2]

Boiling Point (Predicted) 327.9 ± 22.0 °C

Density (Predicted) 1.705 ± 0.06 g/cm³

pKa (Predicted) 2.43 ± 0.50

Solubility
Solvent Solubility

Water Insoluble

Acetonitrile Soluble

Acetone Soluble

Ethyl acetate Soluble

Chloroform Soluble

Dichloromethane Soluble

Benzene Soluble

Toluene Soluble

Hexane Soluble

Methanol/Acetone mixture Marginally soluble

Spectroscopic Data
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Detailed experimental spectroscopic data for 7-Bromoquinolin-8-ol is not readily available in

the public domain. However, data for closely related compounds and predicted values can be

used for characterization.

Mass Spectrometry: The electron ionization mass spectrum of 7-Bromoquinolin-8-ol shows a

molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.

Fragment m/z Relative Intensity (%)

[M+H]⁺ 224 100

145 32

NMR Spectroscopy: Specific ¹H and ¹³C NMR spectra for 7-Bromoquinolin-8-ol are not

available. For reference, the ¹H NMR data for the related compound 7-bromo-5-chloro-8-

hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the ¹H

NMR spectrum of 7-Bromoquinolin-8-ol would exhibit complex spin-spin coupling patterns in

the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy: An experimental IR spectrum for 7-Bromoquinolin-8-ol is not

available. The spectrum would be expected to show characteristic absorption bands for O-H

stretching (around 3200-3600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C

and C=N aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Br stretching (in the

fingerprint region).

Synthesis of 7-Bromoquinolin-8-ol
7-Bromoquinolin-8-ol can be synthesized from 8-hydroxyquinoline via electrophilic

bromination. Two common methods are described below.

Method 1: Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent.
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8-Hydroxyquinoline Reaction_Mixture_1
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Chloroform, 0-40 °C, 18h Crude_Product_1Evaporation 7-Bromoquinolin-8-ol

Washing with
Water, Hexane,

Diethyl Ether

Click to download full resolution via product page

Synthesis of 7-Bromoquinolin-8-ol using NBS.

Experimental Protocol:

Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.

Cool the solution to 0 °C.

Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl

acetate and hexane (1:9).

Upon completion, evaporate the solvent under vacuum.

Wash the crude product with water, followed by hexane and diethyl ether to yield 7-
bromoquinolin-8-ol as a white solid.[4]

Method 2: Bromination with Molecular Bromine
This method employs molecular bromine for the bromination reaction.

8-Hydroxyquinoline Reaction_Mixture_2

Molecular Bromine
Chloroform, RT, 2 days Organic_Layer

Washing with
5% NaHCO3 solution Crude_Product_2

Drying (Na2SO4)
Concentration 7-Bromoquinolin-8-ol
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Synthesis of 7-Bromoquinolin-8-ol using Molecular Bromine.

Experimental Protocol:

Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature,

protecting the reaction from light.

Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform

over a period of 10 minutes.

Stir the reaction mixture continuously for 2 days at room temperature.

Monitor the reaction progress by TLC.

After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the target product by alumina column chromatography using a mixture of ethyl acetate

and hexane (1:5) as the eluent.[4]

Safety and Hazards
7-Bromoquinolin-8-ol is a hazardous substance and should be handled with appropriate

safety precautions.

Hazard Statement GHS Classification

H301: Toxic if swallowed Acute toxicity, Oral (Category 3)

H317: May cause an allergic skin reaction Skin sensitization (Category 1)

H318: Causes serious eye damage Serious eye damage (Category 1)

H360: May damage fertility or the unborn child Reproductive toxicity (Category 1B)

H410: Very toxic to aquatic life with long lasting

effects

Hazardous to the aquatic environment, long-

term hazard (Category 1)
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Precautionary Measures:

Obtain special instructions before use.

Do not handle until all safety precautions have been read and understood.

Avoid breathing dust.

Wash skin thoroughly after handling.

Do not eat, drink or smoke when using this product.

Wear protective gloves, clothing, eye, and face protection.

Avoid release to the environment.

Biological Applications and Drug Development
7-Bromoquinolin-8-ol serves as a versatile precursor for the synthesis of various derivatives

with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known

pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and

antifungal properties.[1]

Precursor for Antimicrobial Agents
A notable application of 7-Bromoquinolin-8-ol is in the synthesis of 5-amino-7-bromoquinolin-

8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]

7-Bromoquinolin-8-ol NitrosationNaNO2 / HCl Reduction

Na2S2O4
THF/Water 5-Amino-7-bromoquinolin-8-ol Sulfonylation

R-SO2Cl
Triethylamine, THF 5-Amino-7-bromoquinolin-8-yl sulfonates

Click to download full resolution via product page

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The

antibacterial activity of the synthesized sulfonate derivatives was evaluated against various
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Gram-positive and Gram-negative bacteria.[1]

Prepare nutrient agar plates and inoculate them with the test bacterial strains.

Create wells of a defined diameter in the agar plates.

Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100

µg/mL in DMSO).

Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a

negative control.

Incubate the plates at 37 °C for 24 hours.

Measure the diameter of the zone of inhibition around each well to determine the

antibacterial activity.

Metal Complexes in Drug Development
Zinc(II) complexes incorporating 7-bromoquinolin-8-ol as a ligand have been synthesized and

investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can

enhance the biological activity of the parent ligand.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic

effects of these zinc complexes were evaluated against cancer cell lines.

Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified period (e.g.,

24 or 48 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate to allow the formation of formazan crystals by viable cells.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory

concentration) value for each compound.

Conclusion
7-Bromoquinolin-8-ol is a valuable synthetic intermediate with significant potential in the

development of new therapeutic agents. Its well-defined chemical properties and synthetic

accessibility make it an attractive starting material for the generation of diverse molecular

libraries. Further investigation into the biological activities of 7-Bromoquinolin-8-ol and its

derivatives, along with detailed spectroscopic characterization, will continue to be of high

interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. acgpubs.org [acgpubs.org]

2. mdpi.com [mdpi.com]

3. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A
Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

4. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes
[article.sapub.org]

5. ajol.info [ajol.info]

6. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum
[chemicalbook.com]

To cite this document: BenchChem. [7-Bromoquinolin-8-ol: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152725#7-bromoquinolin-8-ol-cas-number-and-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b152725?utm_src=pdf-body
https://www.benchchem.com/product/b152725?utm_src=pdf-body
https://www.benchchem.com/product/b152725?utm_src=pdf-custom-synthesis
https://www.acgpubs.org/files/20230325124209A7-385-RNP-2211-2628-SI.pdf
https://www.mdpi.com/1422-0067/25/7/4011
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099420/
http://article.sapub.org/10.5923.j.chemistry.20211103.01.html
http://article.sapub.org/10.5923.j.chemistry.20211103.01.html
https://www.ajol.info/index.php/bcse/article/download/216505/204203
https://pubchem.ncbi.nlm.nih.gov/compound/8-Quinolinol_-5-bromo
https://www.chemicalbook.com/SpectrumEN_7640-33-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_7640-33-7_13CNMR.htm
https://www.benchchem.com/product/b152725#7-bromoquinolin-8-ol-cas-number-and-properties
https://www.benchchem.com/product/b152725#7-bromoquinolin-8-ol-cas-number-and-properties
https://www.benchchem.com/product/b152725#7-bromoquinolin-8-ol-cas-number-and-properties
https://www.benchchem.com/product/b152725#7-bromoquinolin-8-ol-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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